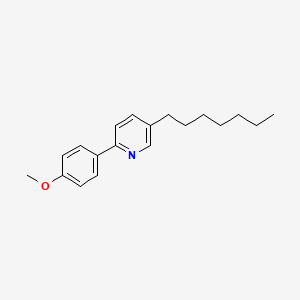

5-Heptyl-2-(4-methoxyphenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Heptyl-2-(4-methoxyphenyl)pyridine is a pyridine derivative characterized by a heptyl chain at the 5-position and a 4-methoxyphenyl group at the 2-position of the pyridine ring. The heptyl substituent imparts significant lipophilicity, enhancing solubility in non-polar solvents, while the methoxyphenyl group contributes electron-donating effects via the methoxy (-OCH₃) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-(4-methoxyphenyl)pyridine can be achieved through several methods, including:

-

Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures .

-

Microwave-Assisted Synthesis: : A catalyst-free and additive-free method using microwave irradiation can also be employed. This method involves the reaction of enaminonitriles with benzohydrazides, followed by nucleophilic addition and condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Brominated derivatives.

Scientific Research Applications

5-Heptyl-2-(4-methoxyphenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Heptyl-2-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 5-Heptyl-2-(4-methoxyphenyl)pyridine with structurally related pyridine derivatives:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups :

- Alkyl Chain Impact: The heptyl chain in the target compound increases lipophilicity (logP ~5.2 estimated), favoring membrane permeability or non-polar solvent compatibility. Shorter chains (e.g., methyl) reduce steric bulk, facilitating coordination in metal complexes .

Q & A

Basic Question: What are the established synthetic routes for 5-Heptyl-2-(4-methoxyphenyl)pyridine?

Answer:

The synthesis of pyridine derivatives with heptyl and methoxyphenyl substituents typically involves multi-step routes. For structurally similar compounds, such as methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a common approach includes:

- Step 1: Formation of the pyridine core via condensation reactions, often using aldehydes and ketones under acidic or basic conditions.

- Step 2: Introduction of the 4-methoxyphenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3: Alkylation at the 5-position using heptyl halides or Grignard reagents, followed by purification via column chromatography or recrystallization .

For example, nucleophilic substitution with formaldehyde in the presence of NaOH has been used to introduce hydroxymethyl groups in pyrimidine derivatives, a method adaptable to pyridine systems .

Basic Question: How is structural characterization performed for this compound?

Answer:

Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .

- IR Spectroscopy: Stretching vibrations for C-O (methoxy) appear at ~1250 cm⁻¹, and pyridine ring C=N at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₅NO₂: expected m/z 300.1958) .

Advanced Question: What are the key structural features influencing its biological activity?

Answer:

- Substituent Positioning: In CYP1B1 inhibitors, the pyridine ring's nitrogen position and substituent length (e.g., heptyl chain) critically affect binding. For example, 2-(pyridin-3-yl) derivatives showed 7.5× higher activity than non-steroidal inhibitors due to optimal hydrophobic interactions .

- Electron-Donating Groups: The 4-methoxyphenyl group enhances electron density, improving π-π stacking with aromatic residues in enzyme active sites .

- Steric Effects: Bulky heptyl chains may reduce solubility but increase membrane permeability, as seen in lipophilic antitumor agents .

Advanced Question: How does in vitro stability affect experimental outcomes?

Answer:

- Metabolic Stability: Assessed via liver microsome assays. For example, rat liver microsomes incubated with the compound can quantify degradation rates (e.g., t₁/₂ >60 min suggests suitability for in vivo studies) .

- Solubility and pH Stability: Buffered solutions (pH 1–10) test hydrolytic degradation. UV-Vis spectroscopy monitors absorbance changes, with shifts >10 nm indicating structural instability .

Advanced Question: Are there contradictions in reported biological activities of pyridine derivatives?

Answer:

- Target Selectivity: Some studies report CYP1B1 inhibition (IC₅₀ = 0.011 μM) , while others highlight PPAR receptor interactions . These discrepancies may arise from assay conditions (e.g., EROD vs. luciferase reporter assays).

- Dose-Dependent Effects: Antitumor activity in pyridine derivatives can switch from pro-apoptotic to cytotoxic at higher concentrations, necessitating careful dose-response validation .

Advanced Question: What computational methods predict its interaction with biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to CYP1B1 (PDB: 3PM0). Key interactions include hydrogen bonding with Thr334 and hydrophobic contacts with the heptyl chain .

- DFT Calculations: Assess electron distribution and reactive sites. For corrosion inhibitors, pyridine rings show donor-acceptor interactions with metal surfaces, a principle applicable to enzyme binding .

Basic Question: What safety precautions are necessary during handling?

Answer:

Properties

CAS No. |

110500-51-1 |

|---|---|

Molecular Formula |

C19H25NO |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

5-heptyl-2-(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H25NO/c1-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21-2)13-11-17/h9-15H,3-8H2,1-2H3 |

InChI Key |

DUKKMMYQNBPJKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.